(E)-3-(2-chlorophenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a 2-chlorophenyl group at position 3 and an (E)-configured allylidene hydrazide moiety bearing a 2-methoxyphenyl group. The (E)-stereochemistry of the imine bond is critical for its structural rigidity and electronic properties, confirmed via single-crystal X-ray diffraction in related analogs .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-27-19-11-5-2-7-14(19)8-6-12-22-25-20(26)18-13-17(23-24-18)15-9-3-4-10-16(15)21/h2-13H,1H3,(H,23,24)(H,25,26)/b8-6+,22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJJULRNWOXCGO-RJABIYPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a novel compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of (E)-3-(2-chlorophenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide typically involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under acidic or basic conditions. Characterization of the compound is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of pyrazole-5-carbohydrazide derivatives were tested against A549 lung cancer cells, showing significant inhibitory effects on cell growth. The compound (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide exhibited the highest growth inhibition and induced apoptosis in these cells . This suggests that similar derivatives, including (E)-3-(2-chlorophenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene), may possess comparable anticancer properties.
Anti-inflammatory Activity
Pyrazoles have been extensively studied for their anti-inflammatory effects. Research indicates that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, compounds with the pyrazole scaffold have demonstrated significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The specific compound may also exhibit similar mechanisms of action.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar derivatives:
Electronic and Conformational Analysis
- Methoxy’s electron-donating nature may stabilize charge-transfer interactions .
- E-DPPC : DFT studies reveal that 2,4-dichlorobenzylidene induces a planar geometry, favoring intermolecular π-π interactions. Its HOMO is localized on the dichlorophenyl ring, enhancing electrophilic reactivity .
- Thiophene Analogs : Sulfur atoms in thiophene-containing derivatives (e.g., ) introduce distinct electronic profiles, with lower electronegativity than chlorine, altering redox behavior .
Crystallographic and Spectroscopic Insights
- Single-crystal X-ray studies (using SHELXL ) confirm the (E)-configuration of imine bonds in all analogs. The allylidene group in the target compound may introduce torsional strain compared to rigid benzylidene derivatives, affecting molecular packing .
- FT-IR and ¹H-NMR data for E-DPPC show characteristic N-H and C=O stretching frequencies (~3250 cm⁻¹ and ~1660 cm⁻¹, respectively), consistent with the target compound’s hydrazide backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
